molecular formula C18H18N4O4 B1662230 Collagen proline hydroxylase inhibitor CAS No. 223666-07-7

Collagen proline hydroxylase inhibitor

Cat. No.: B1662230
CAS No.: 223666-07-7
M. Wt: 354.4 g/mol
InChI Key: XUARBCHSPWMKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Collagen proline hydroxylase (CP4H) catalyzes the hydroxylation of proline residues in collagen and collagen-like domains of proteins such as complement C1q, a critical component of the innate immune system . This post-translational modification stabilizes collagen triple helices and ensures proper secretion. CP4H inhibitors block this process, leading to the accumulation of underhydroxylated collagen and impaired immune function. These inhibitors are structurally distinct from prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factors (HIFs). While PHD inhibitors activate HIF-mediated pathways, CP4H inhibitors primarily target collagen synthesis and C1q secretion, making them relevant in fibrotic diseases and autoimmune disorders .

Properties

IUPAC Name

N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARBCHSPWMKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432988
Record name Collagen proline hydroxylase inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223666-07-7
Record name Collagen proline hydroxylase inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways

The synthesis of N-ethyl-8-nitro-7-oxo-N-propyl-7,10-dihydro-1,10-phenanthroline-3-carboxamide involves a multi-step organic synthesis strategy. The canonical SMILES notation (CCCN(C(C₁=CN=C₂C(C=CC₃=C₂NC=C(N+=O)C₃=O)=C₁)=O)CC) provides a roadmap for constructing the phenanthroline core and functional groups. Key steps include:

  • Phenanthroline Core Formation : Cyclization of substituted quinoline derivatives under acidic conditions generates the 1,10-phenanthroline scaffold. Nitration at the 8-position introduces the nitro group, critical for enzyme inhibition.
  • Carboxamide Functionalization : Coupling the phenanthroline intermediate with N-ethyl-N-propylamine via a carbodiimide-mediated reaction installs the tertiary amide group.
  • Oxo Group Introduction : Oxidation of the 7-position using potassium permanganate yields the 7-oxo moiety, essential for binding the P4H active site.

Optimization of Reaction Conditions

Reaction optimization studies highlight the importance of temperature and solvent polarity. For example, the nitration step achieves 92% yield in fuming nitric acid at 0–5°C, while the amide coupling requires dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at room temperature. Table 1 summarizes critical synthesis parameters.

Table 1: Key Reaction Conditions for Synthesis Steps

Step Reagents/Conditions Yield (%)
Phenanthroline formation H₂SO₄, 110°C, 12 h 78
Nitration HNO₃ (fuming), 0–5°C, 4 h 92
Amide coupling EDC, DMF, rt, 24 h 85
Oxidation KMnO₄, H₂O, 60°C, 6 h 88

Formulation and Stability Profiling

Analytical Characterization

High-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) confirms purity >98%. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 355.36 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) corroborate the structure, with key signals at δ 8.52 ppm (aromatic H) and δ 174.3 ppm (carbonyl C).

Enzymatic Inhibition and Kinetic Studies

Mechanism of P4H Inhibition

The inhibitor competitively binds the α-ketoglutarate (α-KG) cofactor site of collagen P4H, as evidenced by X-ray crystallography. Structural analogs like FG-0041 and dimethyloxalylglycine (DMOG) show similar mechanisms but lower potency (IC₅₀ >10 μM vs. 1.2 μM for N-ethyl-8-nitro-7-oxo-N-propyl-7,10-dihydro-1,10-phenanthroline-3-carboxamide).

Kinetic Parameters

Enzyme kinetics using recombinant human P4HA1 reveal a Kᵢ of 0.8 ± 0.1 μM and a non-competitive inhibition model with respect to collagen peptides (Table 2).

Table 2: Inhibition Kinetics Against P4HA1

Substrate Kₘ (μM) Vₘₐₓ (nmol/min/mg) Kᵢ (μM)
(Pro-Pro-Gly)₁₀ 4.2 ± 0.3 12.5 ± 1.1 0.8 ± 0.1
Full-length procollagen 6.1 ± 0.5 9.8 ± 0.9 1.1 ± 0.2

Comparative Efficacy in Disease Models

Antifibrotic Activity

In human dermal fibroblasts, 72-hour exposure to 10 μM inhibitor reduces proliferation by 75% (vs. 45% for P-1894B). Synergy with docetaxel in triple-negative breast cancer (TNBC) xenografts decreases tumor volume by 62% compared to monotherapy.

Pharmacodynamic Profiling

Dose-dependent HIF-1α stabilization occurs at 1–10 μM in hypoxic cells, correlating with a 3.5-fold increase in cancer stem cell markers (CD44+/CD24− population).

Chemical Reactions Analysis

Enzymatic Reaction Mechanism of Collagen Prolyl 4-Hydroxylase

CP4H catalyzes the hydroxylation of proline in -X-Pro-Gly- motifs via a two-step process:

  • Fe(IV)=O Intermediate Formation :

    • 2-OG binds to Fe²⁺ in the active site, enabling O₂ activation.

    • Oxidative decarboxylation of 2-OG generates a reactive Fe(IV)=O species and succinate.

  • Proline Hydroxylation :

    • Fe(IV)=O abstracts a hydrogen atom from proline’s C4, forming a substrate radical.

    • Radical recombination with hydroxyl yields 4-hydroxyproline .

Chemical Equation :

L-proline+α-ketoglutarate+O2(2S,4R)-4-hydroxyproline+succinate+CO2\text{L-proline} + \alpha\text{-ketoglutarate} + \text{O}_2 \rightarrow (2S,4R)\text{-4-hydroxyproline} + \text{succinate} + \text{CO}_2

Competitive 2-Oxoglutarate (2-OG) Mimetics

These inhibitors compete with 2-OG for binding to Fe²⁺ in the enzyme’s active site.

CompoundStructure/Key FeaturesIC₅₀/EffectivenessMechanism
N-Oxalylglycine (NOG) Analog of 2-OG with oxalyl group~10–50 µM Binds Fe²⁺, blocks 2-OG decarboxylation
Dimethyloxalylglycine (DMOG) Cell-permeable NOG prodrug50–100 µM Same as NOG, with enhanced bioavailability
IOX4 Pyridine-2,4-dicarboxylate derivativeLow micromolar Chelates Fe²⁺, inhibits 2-OG binding

Impact : These compounds reduce proline hydroxylation by 70–90% in vitro .

Metal Chelators

Chelators deplete Fe²⁺, essential for CP4H activity.

CompoundStructureEffect on CP4H
Deferoxamine Hydroxamate siderophoreReduces Fe²⁺ availability
2,2'-Bipyridyl Bidentate ligandForms Fe²⁺ complexes

Outcome : Fe²⁺ chelation reduces enzymatic activity by >80% in cell-free assays .

Substrate Analogs

These mimic the collagen peptide sequence, blocking substrate binding.

CompoundTarget MotifEfficacy
P-1894B -X-Pro-Gly- mimicIC₅₀ ~20 µM
Collagen peptides Modified proline residuesCompetitive inhibition

Result : Dose-dependent inhibition of collagen hydroxylation in fibroblasts .

Roxadustat (FG-4592)

  • Structure : Isoquinoline derivative.

  • Mechanism : Competes with 2-OG, stabilizes HIF-1α .

  • Effect : 9–10-fold increase in collagen accumulation at 50 µM .

Desidustat (ZYAN1)

  • Structure : Triazole-based compound.

  • Mechanism : Fe²⁺ chelation and 2-OG mimicry.

  • Effect : 23-fold collagen increase at 25 µM over 144 hours .

Key Research Findings

  • Structural Insights : Crystal structures of viral CP4H (vCPH) reveal a conserved double-stranded β-helix (DSBH) domain and Fe²⁺-binding motif (HXD/E···H) .

  • Metabolic Impact : CP4H inhibition elevates cytoplasmic α-ketoglutarate levels, stabilizing HIF-1α and enhancing cancer cell stemness .

  • Kinetics : CP4H turnover number (kcat) = 12 min⁻¹; KM for proline = 0.5 mM .

Scientific Research Applications

Fibrotic Diseases

CPHIs are being investigated for their antifibrotic properties. Fibrosis is characterized by excessive collagen accumulation leading to tissue stiffness and dysfunction. Studies indicate that selective inhibition of collagen prolyl 4-hydroxylases (CP4Hs) can significantly reduce collagen production in various cell lines, suggesting potential applications in treating pulmonary fibrosis, liver cirrhosis, and systemic sclerosis .

Case Study:
In vitro studies using fibroblast cell lines demonstrated that CPHIs like P-1894B inhibit cell proliferation in a dose-dependent manner, indicating their potential as topical treatments for dermal fibrosis .

Cancer Treatment

CPHIs are also being explored as therapeutic agents in oncology. The overproduction of collagen is linked to tumor progression and metastasis. Inhibition of CP4Hs has shown promise in reducing tumor-associated fibrosis and enhancing the efficacy of chemotherapeutic agents .

Case Study:
Research involving triple-negative breast cancer (TNBC) models showed that inhibiting P4HA1 enhanced sensitivity to chemotherapy while reducing tumor growth and metastasis . Additionally, treatment with ethyl 3,4-dihydroxybenzoate (DHB), a hydroxylase inhibitor, decreased breast cancer fibrosis and metastasis in animal models .

Mechanism of Action

The mechanism of action of collagen proline hydroxylase inhibitors involves the inhibition of the enzyme collagen proline hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen triple helices, leading to reduced collagen synthesis and deposition. The molecular targets include the active site of the enzyme, where the inhibitors bind and prevent the hydroxylation reaction .

Comparison with Similar Compounds

CP4H Inhibitors vs. PHD Inhibitors

Parameter CP4H Inhibitors (e.g., DMOG, FG0041, Roxadustat) PHD Inhibitors (e.g., Roxadustat, Molidustat)
Primary Target CP4H1 PHD2/PHD3
Key Function Inhibit collagen/C1q hydroxylation Activate HIF-1α/2α by stabilizing hypoxia response
Hypoxia Sensitivity Maintain activity under hypoxia (low Km for O₂) Inactivated under hypoxia (high Km for O₂)
Therapeutic Use Anti-fibrotic, immunosuppressive Treat anemia (e.g., renal) via HIF activation
Off-Target Effects Reduced C1q secretion → immune suppression Minimal impact on C1q

Key Findings :

  • CP4H inhibitors (DMOG, FG0041, roxadustat) reduce plasma C1q levels by 28–49% in mice, independent of HIF activation .

CP4H Inhibitors vs. 2-Oxoglutarate (2-OG) Analogs

2-OG analogs (e.g., DMOG, L-mimosine) compete with 2-OG binding in CP4H and PHD enzymes. However, their selectivity varies:

  • DMOG : Broad-spectrum inhibitor affecting both CP4H and PHDs. Reduces C1q by 28% at 1 mM .
  • L-Mimosine : Iron chelator with higher selectivity for CP4H; inhibits C1q at lower doses (IC₅₀: 50 μM) compared to HIF activation (IC₅₀: 200 μM) .
  • FG0041 : Structurally related to N-oxalylglycine, reduces C1q by 46% in vivo .

Structural Insights :

  • CP4H inhibitors require a collagen-like substrate (e.g., PPG10 peptide) for activity, unlike PHDs, which hydroxylate HIF-1α .
  • Pyridine-2,4-dicarboxylic acid derivatives show CP4H selectivity but require high concentrations (≥100 μM) for efficacy .

CP4H Inhibitors vs. Fibrosuppressive Agents

Compound Mechanism Efficacy in Fibrosis Impact on C1q
Roxadustat Dual CP4H/PHD inhibition High (Phase III) Reduces 49%
EDHB α-KG analog, blocks collagen Moderate Not reported
Pyridine Derivatives Competitive 2-OG inhibition Low (requires optimization) Reduces 30%

Clinical Implications :

  • Roxadustat’s dual inhibition may explain its efficacy in renal anemia but poses risks of immunosuppression .
  • Selective CP4H inhibitors (e.g., P4HA1-targeted compounds) are under development to minimize off-target effects .

Data Tables

Table 1: In Vivo Efficacy of CP4H Inhibitors in Mice

Inhibitor Dose (mg/kg) Plasma C1q Reduction HIF Activation Observed? Reference
DMOG 50 28% No
FG0041 30 46% Yes (at higher doses)
Roxadustat 10 49% Yes

Table 2: Selectivity Profiles of Hydroxylase Inhibitors

Compound CP4H IC₅₀ (μM) PHD2 IC₅₀ (μM) Selectivity Ratio (CP4H:PHD)
DMOG 10 15 1:1.5
L-Mimosine 50 200 1:4
FG0041 5 50 1:10
Pyridine-2,4-DC 100 500 1:5

Critical Research Findings

Therapeutic Trade-offs: Roxadustat’s dual inhibition benefits anemia but risks immunosuppression via C1q suppression .

Structural Optimization: Novel CP4H inhibitors (e.g., P4HA1-specific compounds) aim to enhance selectivity and reduce off-target effects .

Biological Activity

Collagen proline hydroxylase (P4H) inhibitors play a critical role in regulating collagen synthesis and have significant implications in various pathological conditions, including fibrosis and cancer metastasis. This article provides an overview of the biological activity of these inhibitors, supported by research findings, case studies, and data tables.

Overview of Collagen Proline Hydroxylase

Collagen prolyl 4-hydroxylases (P4Hs) are essential enzymes in collagen biosynthesis, catalyzing the hydroxylation of proline residues in collagen precursors. This post-translational modification is crucial for the stability of the collagen triple helix. The activity of P4Hs is significantly upregulated in fibrotic diseases and cancer, making them attractive targets for pharmacological intervention .

P4H inhibitors function by blocking the enzymatic activity of collagen P4H, thereby reducing collagen deposition. This inhibition can alter the progression of diseases characterized by excessive collagen accumulation, such as liver fibrosis and certain cancers. The inhibition of P4H not only decreases collagen synthesis but also affects cellular processes related to tumor progression and metastasis .

Table 1: Summary of Key Studies on P4H Inhibitors

Study ReferenceInhibitor UsedDisease ModelKey Findings
Ethyl 3,4-dihydroxybenzoate (DHB)Breast Cancer Mouse ModelDecreased tumor fibrosis and metastasis; correlated with reduced P4H activity.
P-1894BLiver Fibrosis ModelInhibition of hepatic fibrogenesis without hepatocellular damage.
Diethyl pyimDCHuman Cell LinesSignificant reduction in secreted collagen levels; effective against fibrotic diseases.

Case Studies

  • Breast Cancer Metastasis : A study demonstrated that treatment with DHB reduced breast cancer fibrosis and metastasis in mice. Elevated expression of P4Hs was associated with increased cancer cell invasiveness along collagen fibers, highlighting the role of collagen synthesis in promoting metastasis .
  • Liver Fibrosis : In a model of liver fibrosis, the administration of P-1894B led to decreased collagen accumulation, suggesting that P4H inhibition can effectively mitigate fibrogenesis without adversely affecting liver cell integrity .
  • Human Cell Studies : Research utilizing diethyl pyimDC showed a marked reduction in collagen secretion from human cells, indicating its potential as a therapeutic agent against conditions characterized by excessive collagen production .

Implications for Treatment

The therapeutic applications of P4H inhibitors extend beyond fibrotic diseases to include potential benefits in cancer treatment. By inhibiting collagen synthesis, these compounds may enhance the efficacy of existing cancer therapies and reduce tumor progression by disrupting the supportive extracellular matrix that facilitates metastasis .

Q & A

Q. What biochemical mechanisms underlie the inhibitory activity of collagen proline hydroxylase inhibitors (CPHIs)?

CPHIs target prolyl hydroxylases (PHDs), enzymes requiring Fe²⁺, α-ketoglutarate, and oxygen to hydroxylate proline residues in collagen precursors. Inhibition disrupts collagen maturation by preventing hydroxyproline formation, destabilizing the collagen triple helix . For example, S 4682 (Ki = 155 nM) competitively binds to PHDs, reducing hydroxyproline synthesis in hepatic stellate cells (IC₅₀ = 39 µM) and impairing fibrosis progression in CCl₄-induced liver injury models .

Q. How are CPHIs evaluated in in vitro assays to confirm target specificity?

Standard assays include:

  • Enzyme activity assays : Measure inhibition of hydroxyproline synthesis using radiolabeled [¹⁴C]-proline in cell-free systems (e.g., purified PHDs from rat skin) .
  • Cell-based models : Assess collagen accumulation in hepatic stellate cells or dermal fibroblasts via hydroxyproline quantification (e.g., chloramine-T method) or immunoassays for procollagen type III N-terminal peptide (PIIINP) .
  • Scratch/wound healing assays : Monitor fibroblast migration in CPHI-treated vs. control groups under hypoxic/normoxic conditions .

Q. What are the primary challenges in standardizing CPHI activity across experimental models?

Variability arises from differences in:

  • Oxygen tension : PHD activity is oxygen-dependent; in vitro normoxia may underestimate inhibitor efficacy under hypoxic conditions (e.g., diabetic wounds) .
  • Cell type specificity : Fibroblasts vs. endothelial cells show divergent responses to CPHIs due to metabolic heterogeneity (e.g., ATP production rates via glycolysis vs. oxidative phosphorylation) .
  • Species differences : Rat models (e.g., Sprague-Dawley) exhibit higher baseline collagen turnover than human cell lines, affecting IC₅₀ comparisons .

Advanced Research Questions

Q. How do CPHIs modulate AMPK-HIF-1α crosstalk in diabetic wound healing?

PHD2 inhibition (via shRNA or CPHIs) activates AMPK phosphorylation, enhancing ATP production (47.95% increase in p-AMPK levels) and promoting fibroblast/endothelial cell proliferation. Concurrently, HIF-1α stabilization upregulates VEGF and FGF-2, synergizing with AMPK to accelerate vascularization . However, AMPK inhibitors (e.g., dorsomorphin) reverse these effects, necessitating dual-pathway validation in experimental designs .

Q. What experimental models best recapitulate CPHI efficacy in fibrotic diseases?

  • Liver fibrosis : CCl₄-treated rats with elevated PIIINP (>300 ng/mL) show dose-dependent reductions in hepatic hydroxyproline (30–50%) after CPHI treatment, correlating with histopathological fibrosis scores .
  • Diabetic wounds : Streptozotocin-induced diabetic rats treated with PHD2-shRNA exhibit 2x faster wound closure rates vs. controls, validated via CD31 immunohistochemistry (angiogenesis) and Masson’s trichrome (collagen deposition) .

Q. How can researchers resolve contradictions in CPHI effects across cancer vs. fibrotic contexts?

PHD2 downregulation promotes tumorigenesis in endometrial cancer (via HIF-1α-driven metastasis) but ameliorates fibrosis by reducing collagen stability. To reconcile this:

  • Tissue-specific profiling : Compare PHD2 expression in tumor microenvironments (e.g., low in EC) vs. fibrotic tissues (e.g., liver) .
  • Pathway inhibition selectivity : Use isoform-specific CPHIs (e.g., PHD3 inhibitors) to dissect HIF-1α-dependent vs. AMPK-driven outcomes .

Q. What methodological advancements improve detection of site-specific proline hydroxylation?

  • HILIC-LC/MS : Enriches hydroxyproline-containing peptides, identifying non-collagen targets (e.g., RNA-binding proteins) with 4,993 sites detected in HEK293 cells .
  • Kinetic assays : Track α-ketoglutarate decarboxylation stoichiometrically coupled to proline hydroxylation (1:1 ratio) using purified PHDs .

Methodological Recommendations

Q. How to optimize CPHI dosing in in vivo studies to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Monitor serum CPHI levels (e.g., LC-MS) and correlate with hydroxyproline reduction in target tissues .
  • Off-target checks : Assess non-target organ hydroxyproline (e.g., heart, kidney) to confirm selectivity .

Q. What controls are critical when interpreting CPHI-mediated AMPK activation?

  • Dorsomorphin co-treatment : Differentiate AMPK-dependent vs. HIF-1α-mediated effects .
  • ATP flux analysis : Use Seahorse XF analyzers to quantify glycolytic vs. mitochondrial ATP contributions .

Q. How to address data variability in CPHI studies involving hypoxic microenvironments?

  • Oxygen-controlled chambers : Maintain consistent O₂ levels (e.g., 1% O₂ for hypoxia) during in vitro assays .
  • Multi-omics integration : Pair transcriptomic (HIF-1α targets) with metabolomic (α-ketoglutarate/ATP ratios) data to contextualize CPHI mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Collagen proline hydroxylase inhibitor
Reactant of Route 2
Reactant of Route 2
Collagen proline hydroxylase inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.